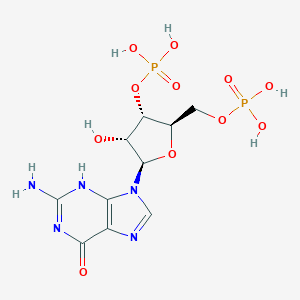

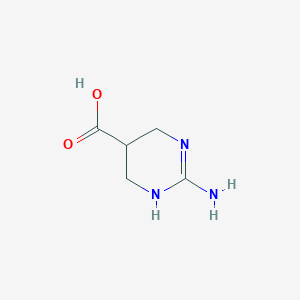

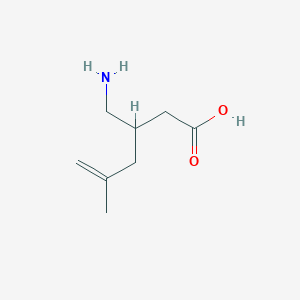

3-(Aminomethyl)-5-methylhex-5-enoic acid

Übersicht

Beschreibung

3-(Aminomethyl)-5-methylhex-5-enoic acid is a compound that is structurally related to several synthesized amino acids with potential biochemical applications. While the exact compound is not directly discussed in the provided papers, the related compounds synthesized and analyzed in these studies offer insights into the chemical behavior and synthesis of similar molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids was developed, which involved the synthesis of 3-methyl-3-amino-butanol and further synthesis of triethylphosphono[1-14C]acetate . This method could potentially be adapted for the synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid by altering the carbon chain length and the position of the amino group. Additionally, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of GABA-T, was achieved with excellent enantioselectivity from L-glutamic acid, illustrating a method that could be relevant for synthesizing the enantiomerically pure form of 3-(Aminomethyl)-5-methylhex-5-enoic acid .

Molecular Structure Analysis

The structural investigation of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations . This study provides a framework for understanding how similar compounds might crystallize and the types of intramolecular and intermolecular interactions that could stabilize their structure. These methods could be applied to determine the molecular structure of 3-(Aminomethyl)-5-methylhex-5-enoic acid.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the synthesis of (z)-Hex-3-enedioic acid, a key intermediate in the synthesis of (z)-5-amino-3-pentenoic acid, involved sequential oxidations, including selective mono epoxidation and periodate oxidation . These reactions highlight the potential pathways through which 3-(Aminomethyl)-5-methylhex-5-enoic acid could undergo chemical transformations, such as oxidation or epoxidation, to yield new derivatives or functionalized compounds.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-(Aminomethyl)-5-methylhex-5-enoic acid are not directly reported in the provided papers, the studies of related compounds offer insights into the properties that could be expected. For instance, the stabilization energies, vibrational modes, and UV-Vis spectra of the compounds studied provide a basis for predicting the behavior of 3-(Aminomethyl)-5-methylhex-5-enoic acid under various conditions . These properties are crucial for understanding the compound's stability, reactivity, and potential applications in biochemical contexts.

Wissenschaftliche Forschungsanwendungen

Chemical Derivatives and Polymer Synthesis

Chemical compounds like 3-(Aminomethyl)-5-methylhex-5-enoic acid may play a role in the synthesis of polymers and functional materials. For example, derivatives of hydroxymethylfurfural (HMF) have been explored for their potential in producing monomers, polymers, and other materials from plant biomass, indicating the broader utility of chemical derivatives in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).

Metabolic Pathways and Drug Synthesis

Compounds with structures similar to 3-(Aminomethyl)-5-methylhex-5-enoic acid are involved in various metabolic pathways and may serve as precursors in the synthesis of pharmaceuticals. The understanding of metabolic pathways, such as those involving tryptophan and its analogs, provides insights into neurotransmitter synthesis and the development of imaging tracers for neuroscientific research (Diksic & Young, 2001).

Photodynamic Therapy (PDT) Enhancement

In medical research, particularly in photodynamic therapy (PDT) for cancer treatment, precursor compounds are utilized to enhance the effectiveness of treatments. For instance, 5-aminolevulinic acid (ALA) is used in PDT for gliomas, showcasing the significance of chemical precursors in medical applications and treatment innovations (Díez Valle, Hadjipanayis, & Stummer, 2019).

Wirkmechanismus

Target of Action

3-(Aminomethyl)-5-methylhex-5-enoic acid, also known as Muscimol, is a potent psychoactive compound found in certain mushrooms . It is a potent and selective orthosteric agonist for the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel, which plays a central role in mediating the fast synaptic inhibition in the central nervous system .

Mode of Action

Muscimol mimics the inhibitory neurotransmitter GABA and activates the GABA A receptors . This activation leads to the opening of chloride channels and subsequent hyperpolarization of neurons . The result is a decrease in neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The glycine cleavage system (GCS) is a fundamental component of life, widely existing in microbes, plants, animals, and humans . By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Pharmacokinetics

It is known that the compound has a strong interaction with gaba-a receptors, exerting significant effects on the central nervous system . Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology .

Result of Action

The activation of GABA A receptors by Muscimol leads to a decrease in neuronal excitability . This can result in a range of effects, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties . These diverse pharmacological effects underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(aminomethyl)-5-methylhex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASWFMDVINTBNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649499 | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-methylhex-5-enoic acid | |

CAS RN |

1136478-30-2 | |

| Record name | 5,6-Dehydro pregabalin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 3-(Aminomethyl)-5-methylhex-5-enoic acid in relation to Pregabalin?

A: 3-(Aminomethyl)-5-methylhex-5-enoic acid (PRG-5E) is identified as an impurity found in Pregabalin. [] The presence of impurities like PRG-5E can impact the purity, safety, and efficacy of pharmaceutical products. The research highlights the importance of monitoring and controlling the levels of PRG-5E during Pregabalin manufacturing to ensure drug quality. []

Q2: How can the levels of 3-(Aminomethyl)-5-methylhex-5-enoic acid in Pregabalin be controlled?

A: While the provided abstract does not delve into specific methods for controlling PRG-5E levels, it does mention that the research presents a method for producing Pregabalin with reduced levels of this impurity. [] This suggests that modifications to the manufacturing process of Pregabalin can be implemented to minimize the formation of PRG-5E.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)